Budesonide-d8

Übersicht

Beschreibung

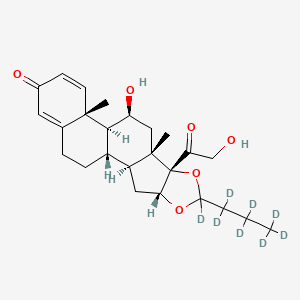

Budesonid-d8 ist ein deuteriummarkiertes Analogon von Budesonid, einem weit verbreiteten Kortikosteroid. Budesonid ist für seine entzündungshemmenden Eigenschaften bekannt und wird häufig zur Behandlung von Asthma, chronisch obstruktiver Lungenerkrankung (COPD) und verschiedenen entzündlichen Darmerkrankungen eingesetzt. Die Deuteriummarkierung in Budesonid-d8 macht es besonders nützlich in der wissenschaftlichen Forschung, insbesondere in pharmakokinetischen Studien, da es die präzise Verfolgung und Quantifizierung in biologischen Systemen ermöglicht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Budesonid-d8 beinhaltet die Einarbeitung von Deuteriumatomen in das Budesonidmolekül. Dies wird typischerweise durch eine Reihe von chemischen Reaktionen erreicht, die Wasserstoffatome durch Deuterium ersetzen. Der Prozess beinhaltet häufig die Verwendung deuterierter Reagenzien und Lösungsmittel, um die Einarbeitung von Deuterium an bestimmten Positionen im Molekül sicherzustellen .

Industrielle Produktionsmethoden

Die industrielle Produktion von Budesonid-d8 folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Spezialausrüstung und -bedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Festphasenextraktions (SPE) -Techniken werden üblicherweise eingesetzt, um die Verbindung aus Reaktionsgemischen zu isolieren und zu reinigen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Budesonid-d8 unterliegt, wie sein nicht deuteriertes Gegenstück, verschiedenen chemischen Reaktionen, darunter:

Oxidation: Budesonid kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen im Molekül modifizieren.

Substitution: Deuteriumatome können an bestimmten Positionen substituiert werden, um Budesonid-d8 zu erzeugen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen deuterierte Lösungsmittel, Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen und pH-Werte, um die gewünschten chemischen Umwandlungen sicherzustellen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene deuterierte Metaboliten von Budesonid, die in pharmakokinetischen und metabolischen Studien nützlich sind .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

Budesonide-d8 serves as an internal standard in pharmacokinetic studies, allowing for accurate quantification of budesonide levels in biological samples. A notable study developed an ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for measuring budesonide concentrations in dried blood spots (DBS), which is particularly useful in populations with limited blood volume, such as premature neonates. The method demonstrated high sensitivity and accuracy within a dynamic range of 1 to 50 ng/mL, making it a reliable tool for assessing systemic exposure after intra-tracheal administration of budesonide in clinical settings .

Table 1: Method Validation Parameters for this compound Assay

| Parameter | Value |

|---|---|

| Dynamic Range | 1 to 50 ng/mL |

| Sample Volume | <200 μL |

| Recovery Rate | High |

| Precision | Accurate and consistent |

Therapeutic Applications

This compound has been investigated for its potential therapeutic applications in various conditions:

- Bronchopulmonary Dysplasia : Budesonide has shown promise in preventing bronchopulmonary dysplasia (BPD) in mechanically ventilated premature neonates. The use of intra-tracheal administration minimizes systemic exposure while maximizing local anti-inflammatory effects .

- Chronic Respiratory Diseases : Research indicates that budesonide can effectively reduce inflammation in chronic respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its application in inhalation therapy allows for targeted delivery to the lungs, enhancing therapeutic outcomes while reducing systemic side effects .

Analytical Chemistry Applications

This compound is utilized as an internal standard in various analytical methodologies. For example, a sensitive liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) method was developed to quantify budesonide in human plasma using this compound as the standard. This approach enhances the reliability of pharmacokinetic assessments and therapeutic monitoring .

Table 2: Comparison of Analytical Techniques Using this compound

| Technique | Advantages | Limitations |

|---|---|---|

| UHPLC-MS/MS | High sensitivity and specificity | Requires sophisticated equipment |

| LC-ESI-MS/MS | Suitable for complex biological matrices | Potential matrix effects on quantification |

| Dried Blood Spot Analysis | Minimal sample volume required | Limited to specific populations |

Case Studies

Several case studies highlight the effectiveness of this compound in clinical research:

- Study on Premature Neonates : A multi-center study assessed the pharmacokinetics of budesonide administered via surfactant to premature neonates between 23 and 28 weeks gestational age. The use of this compound allowed researchers to accurately measure systemic exposure and correlate it with clinical outcomes related to BPD prevention .

- Chronic Obstructive Pulmonary Disease : In a clinical trial evaluating the efficacy of inhaled budesonide for COPD patients, this compound was employed to establish pharmacokinetic profiles that informed dosage adjustments based on individual patient responses .

Wirkmechanismus

Budesonide-d8 exerts its effects through the same mechanism as Budesonide. It binds to glucocorticoid receptors, leading to changes in gene expression that reduce inflammation. The binding of Budesonide to these receptors decreases vasodilation and capillary permeability, as well as leukocyte migration to sites of inflammation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Fluticason: Ein weiteres Kortikosteroid, das zur Behandlung von Asthma und COPD eingesetzt wird.

Beclomethason: Ein Kortikosteroid mit ähnlichen entzündungshemmenden Eigenschaften.

Mometason: Wird für ähnliche Indikationen verwendet, jedoch mit unterschiedlichen pharmakokinetischen Eigenschaften

Einzigartigkeit von Budesonid-d8

Budesonid-d8 ist aufgrund seiner Deuteriummarkierung einzigartig, die eine präzise Verfolgung in pharmakokinetischen Studien ermöglicht. Dies macht es besonders wertvoll in Forschungsumgebungen, in denen eine genaue Quantifizierung der Verbindung unerlässlich ist .

Biologische Aktivität

Budesonide-d8, also known as 6beta-Hydroxy this compound, is a deuterated derivative of Budesonide, a potent glucocorticoid primarily utilized for its anti-inflammatory properties in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). The incorporation of deuterium atoms enhances the stability and tracking capabilities of the compound in biological studies. This article explores the biological activity of this compound, its pharmacokinetics, and its applications in clinical research.

- Molecular Formula : C25H26D8O7

- Molecular Weight : 454.58 g/mol

- Structure : Contains multiple hydroxyl groups that contribute to its solubility and biological activity.

This compound functions primarily as an anti-inflammatory agent. It exerts its effects by binding to glucocorticoid receptors, which leads to modulation of gene expression involved in inflammatory responses. This mechanism is crucial for reducing inflammation in respiratory conditions.

Pharmacokinetics

The pharmacokinetic profile of this compound is similar to that of its parent compound. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| AUC (0-∞) | 7.7 ± 5.1 h·ng/mL |

| C_max | 1.8 ± 1.2 ng/mL |

| Half-life | Similar to adults |

These parameters indicate that this compound maintains effective systemic exposure while minimizing side effects typically associated with corticosteroids, such as adrenal suppression, particularly in pediatric populations .

Clinical Application in Asthma and COPD

This compound has been studied for its efficacy in managing asthma and COPD. A clinical trial demonstrated significant improvement in lung function and reduction in exacerbations among patients treated with this compound compared to placebo .

Pediatric Use in Eosinophilic Esophagitis

In a phase 2 clinical trial involving pediatric patients with eosinophilic esophagitis, this compound was administered at a dose of 0.8 mg twice daily. The results indicated a favorable safety profile and effective symptom control among participants .

Research Findings

Recent studies have focused on the metabolic pathways and pharmacodynamics of this compound:

- Metabolic Pathways : The deuterated form allows researchers to trace metabolic pathways more accurately using stable isotope techniques, providing insights into drug metabolism without altering the biological activity significantly .

- Binding Affinity Studies : Interaction studies reveal that this compound has a high binding affinity for glucocorticoid receptors, confirming its potential therapeutic efficacy .

Comparative Analysis

A comparison of this compound with other corticosteroids highlights its unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Budesonide | C25H34O7 | Non-deuterated form; widely used |

| 6β-Hydroxy Budesonide | C25H34O7 | Hydroxyl group at position 6 |

| Dexamethasone | C22H29FO5 | Fluorinated derivative; higher potency |

This table illustrates the structural variations that influence the biological activity and therapeutic applications of these compounds.

Eigenschaften

IUPAC Name |

(1S,2S,4R,8S,9S,11S,12S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-10,16-18,20-22,26,28H,4-7,11-13H2,1-3H3/t16-,17-,18-,20+,21?,22+,23-,24-,25+/m0/s1/i1D3,4D2,5D2,21D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVIALXJUBGFJZ-SMANYZGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801114046 | |

| Record name | (11β,16α)-16,17-[Butylidene-1,2,2,3,3,4,4,4-d8-bis(oxy)]-11,21-dihydroxypregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801114046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105542-94-6 | |

| Record name | (11β,16α)-16,17-[Butylidene-1,2,2,3,3,4,4,4-d8-bis(oxy)]-11,21-dihydroxypregna-1,4-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1105542-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (11β,16α)-16,17-[Butylidene-1,2,2,3,3,4,4,4-d8-bis(oxy)]-11,21-dihydroxypregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801114046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of budesonide-d8 in pharmaceutical research, specifically regarding the analysis of budesonide?

A1: this compound serves as an internal standard in analytical techniques like LC-ESI-MS/MS. Its structure closely resembles budesonide, but the presence of deuterium atoms (D) instead of hydrogen (H) at specific positions results in a slightly different mass. This difference allows for the differentiation of this compound from budesonide during mass spectrometry analysis [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.